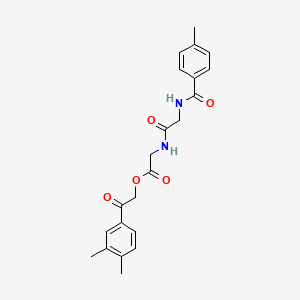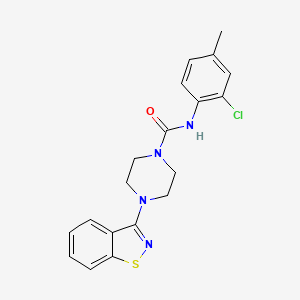
(4-methylphenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Descripción general
Descripción
(4-methylphenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone, also known as MNBD, is a synthetic compound that has been widely used in scientific research. Its unique chemical structure and properties make it a valuable tool for investigating various biological processes, including neuronal signaling and drug addiction.
Mecanismo De Acción
(4-methylphenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone acts as a potent inhibitor of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). By inhibiting the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft, leading to increased signaling and activation of downstream targets. This mechanism of action is similar to that of many commonly abused drugs, such as cocaine and amphetamines.
Biochemical and Physiological Effects:
The increased levels of dopamine, serotonin, and norepinephrine caused by this compound have been shown to have a variety of biochemical and physiological effects. These include increased locomotor activity, increased heart rate and blood pressure, and changes in gene expression in various brain regions. This compound has also been shown to induce behavioral sensitization, a phenomenon in which repeated exposure to a drug leads to an increased response to subsequent doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-methylphenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone has several advantages as a research tool. Its high potency and selectivity for DAT, SERT, and NET make it a valuable tool for investigating the role of these neurotransmitters in various physiological and pathological conditions. However, this compound also has some limitations. Its high potency can make it difficult to interpret results, and its effects may be confounded by off-target effects on other transporters or receptors.
Direcciones Futuras
There are several directions for future research on (4-methylphenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone. One area of interest is the role of this compound in drug addiction and related disorders. This compound has been shown to produce behavioral sensitization and other effects similar to those seen with commonly abused drugs, suggesting that it may be a useful tool for investigating the neurobiological mechanisms underlying addiction. Another area of interest is the development of more selective and potent this compound analogs, which could be used to further elucidate the role of DAT, SERT, and NET in various physiological and pathological conditions. Finally, this compound could be used in combination with other drugs or treatments to investigate their synergistic or antagonistic effects on neurotransmitter signaling.
Aplicaciones Científicas De Investigación
(4-methylphenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone has been used extensively in scientific research to study the mechanism of action of various drugs and neurotransmitters. It has been shown to selectively inhibit the reuptake of dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This property makes this compound a valuable tool for investigating the role of these neurotransmitters in drug addiction and other neurological disorders.
Propiedades
IUPAC Name |
(4-methylphenyl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-10-2-4-11(5-3-10)16(18)12-8-14-15(22-7-6-21-14)9-13(12)17(19)20/h2-5,8-9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVMYCSPUZTLRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2[N+](=O)[O-])OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322125 | |
| Record name | (4-methylphenyl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795892 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
634172-65-9 | |
| Record name | (4-methylphenyl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4745824.png)

![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4745862.png)

![N-[3-(diethylamino)propyl]-2-{4-[(4-ethoxyphenoxy)methyl]benzoyl}hydrazinecarbothioamide](/img/structure/B4745869.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(1-cyclopropylethyl)propanamide](/img/structure/B4745886.png)
![ethyl (2-amino-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B4745892.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4745896.png)

![6-methyl-N-[3-(4-morpholinyl)propyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4745906.png)
![N-benzyl-N-methyl-3-({[2-(3-pyridinyloxy)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4745908.png)
![N-[4-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B4745923.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-N-methylethanesulfonamide](/img/structure/B4745928.png)
